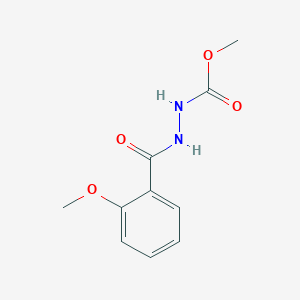
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMMPB is a benzamide derivative that possesses both analgesic and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide is not fully understood. However, it is believed that this compound exerts its analgesic and anti-inflammatory effects by modulating the activity of certain neurotransmitters in the central nervous system. This compound has been found to bind to the sigma-1 receptor, which plays a crucial role in regulating pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess both analgesic and anti-inflammatory properties. It has been shown to reduce pain and inflammation in animal models. This compound has also been found to have antidepressant and anxiolytic effects. It has been shown to reduce anxiety and improve mood in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. This compound has also been found to be relatively safe and well-tolerated in animal models. However, there are also some limitations to the use of this compound in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to interpret experimental results. This compound also has a relatively short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide. One area of research is to further elucidate its mechanism of action. This will help to better understand how this compound exerts its analgesic, anti-inflammatory, antidepressant, and anxiolytic effects. Another area of research is to investigate the potential use of this compound in the treatment of other conditions such as neuropathic pain and neurodegenerative diseases. Additionally, more studies are needed to investigate the long-term effects of this compound and its safety profile.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with N-methyl-4-piperidone in the presence of a base such as sodium carbonate or potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use as a novel antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17-8-6-12(7-9-17)16-15(18)11-4-5-13(19-2)14(10-11)20-3/h4-5,10,12H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKAVDCFNRVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4990730.png)




![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)
![5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4990774.png)
![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4990785.png)
![3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4990789.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4990793.png)
![9,11,13-trimethyl-6,15-dioxadispiro[4.2.5.2]pentadec-10-ene](/img/structure/B4990800.png)
![3-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4990809.png)
![N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)